2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with carbon disulfide and an alkylating agent in the presence of a base. The reaction is carried out under reflux conditions to yield the desired thiadiazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Substituted thiadiazine compounds with various functional groups.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, 4,6-diamino-: Another thiadiazine derivative with different substituents.
2H-1,3,5-Thiadiazine-2-thione, 4-methyl-6-phenyl-: A similar compound with a phenyl group.
Uniqueness
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- is unique due to the presence of the 3,4-dichlorophenyl and ethyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other thiadiazine derivatives.
Properties
CAS No. |
23515-30-2 |
---|---|
Molecular Formula |
C11H12Cl2N2S2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-5-ethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H12Cl2N2S2/c1-2-14-6-15(11(16)17-7-14)8-3-4-9(12)10(13)5-8/h3-5H,2,6-7H2,1H3 |
InChI Key |
BHWIRTGAMABPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.